Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans-
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Overview
Description
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is a heterocyclic amine with a saturated five-membered ring structure. This compound is part of the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- typically involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antitubercular activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine
- 2,5-Dimethylpyrrole
- 4-Methylbenzenesulfonyl chloride
Uniqueness
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is unique due to its specific structural features, such as the presence of both dimethyl and sulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
123993-97-5 |
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Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
(2R,5R)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-8-13(9-5-10)17(15,16)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3/t11-,12-/m1/s1 |
InChI Key |
MNIJNFNCRLFBAR-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C)C |
Canonical SMILES |
CC1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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